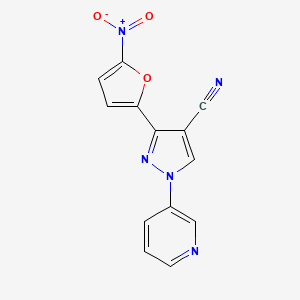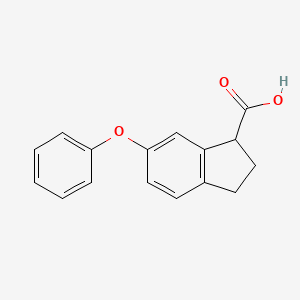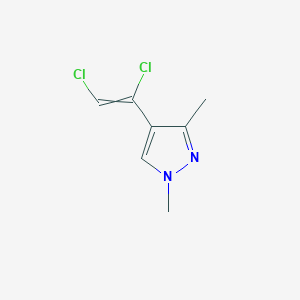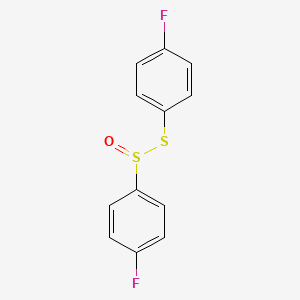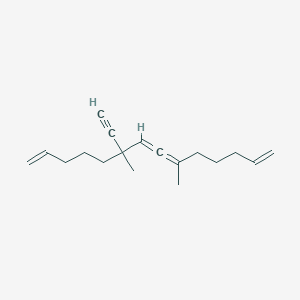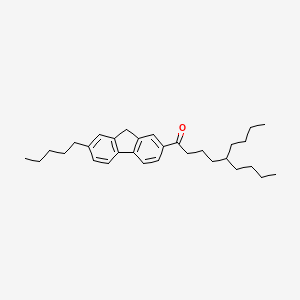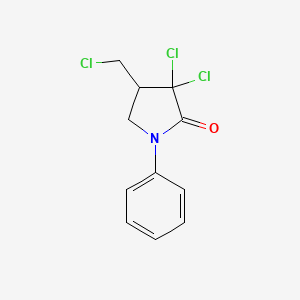![molecular formula C9H14O4 B14585014 [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid CAS No. 61402-62-8](/img/structure/B14585014.png)
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is a chiral compound with a cyclopentane ring substituted with an acetyloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid typically involves the esterification of the corresponding cyclopentyl alcohol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding cyclopentyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Cyclopentyl alcohol and acetic acid.
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and in the development of enzyme inhibitors.
Medicine
Industry
Used in the synthesis of fine chemicals and as a building block for more complex molecules in the chemical industry.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid involves the hydrolysis of the ester bond by esterases, releasing the active cyclopentyl alcohol and acetic acid. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetic acid: Lacks the acetyloxy group.
Cyclopentyl acetate: Lacks the acetic acid moiety.
Cyclopentanol: Lacks both the acetyloxy and acetic acid groups.
Uniqueness
[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid is unique due to its chiral nature and the presence of both acetyloxy and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
61402-62-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-[(1S,2S)-2-acetyloxycyclopentyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-8-4-2-3-7(8)5-9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8-/m0/s1 |
InChI Key |
VTRYPSHROQQHIW-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC[C@H]1CC(=O)O |
Canonical SMILES |
CC(=O)OC1CCCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)

